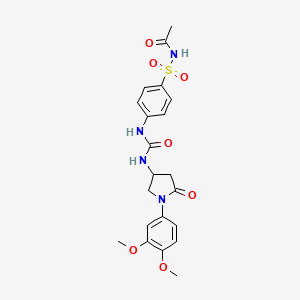
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound known for its intriguing structural characteristics and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. With a molecular formula that highlights its diverse functional groups, this compound has become a subject of extensive research and application development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple reaction steps:
Formation of the Pyrrolidinone Ring: : The synthesis starts with the formation of the pyrrolidinone ring, often through a cyclization reaction involving amines and γ-lactones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: : The next step involves the coupling of the 3,4-dimethoxyphenyl moiety via a Friedel-Crafts acylation or alkylation reaction, often catalyzed by Lewis acids.
Ureido Substitution: : The ureido functional group is introduced through a nucleophilic substitution reaction, where an isocyanate reacts with an amine derivative.
Phenylsulfonyl Acetamide Formation: : Finally, the compound is completed by attaching the phenylsulfonyl and acetamide groups, typically through amide coupling reactions using agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Process intensification methods, such as microwave-assisted synthesis and high-pressure reactions, can also be applied to improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, yielding corresponding aldehydes or ketones.
Reduction: : Reduction reactions can target the pyrrolidinone ring or the sulfonyl group, often using hydrogenation or hydride transfer reagents.
Substitution: : Substitution reactions, especially nucleophilic aromatic substitution, can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Nucleophiles: : Halides, amines, thiols.
Major Products Formed
Oxidation Products: : Aldehydes, ketones, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide finds applications across multiple scientific disciplines:
Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities.
Industry: : Employed in material science for the development of advanced polymers and functional materials.
Mechanism of Action
The exact mechanism of action of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can vary based on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This binding can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which endow it with a distinct reactivity and a broad spectrum of applications.
Similar Compounds
N-(4-(1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl)ureido)benzenesulfonamide
N-(4-(3-(1-phenylpyrrolidin-3-yl)ureido)phenyl)sulfonylacetamide
4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
Each of these similar compounds may exhibit unique properties and applications, influenced by their specific structural differences from this compound.
There you have it! Now you know a bit more about this fascinating compound
Properties
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWZYFLDOYWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














